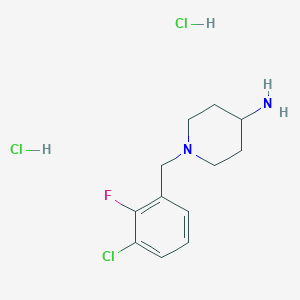

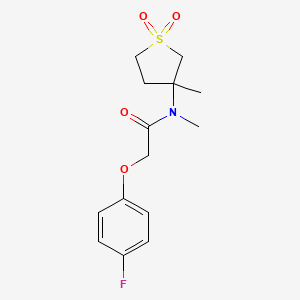

![molecular formula C21H18ClN5O2 B2460727 2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021098-41-8](/img/structure/B2460727.png)

2-(4-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives are known for their DNA intercalation activities as anticancer agents .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, a related compound, [1,2,4]triazolo[4,3-a]quinoxaline, has been synthesized from 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The compound likely contains a [1,2,4]triazolo[4,3-b]pyridazin-6-yl group, which is a fused triazole ring . This structure is known to contribute to the compound’s stability .Chemical Reactions Analysis

The compound may intercalate with DNA, which is a common mechanism of action for anticancer agents .Physical And Chemical Properties Analysis

The compound is likely to be very stable, as evidenced by related compounds . The fused triazole ring contributes to this stability .Scientific Research Applications

Anticancer Agents

The compound’s DNA intercalation activities make it a promising candidate for anticancer therapy. Researchers have designed and synthesized novel derivatives based on this structure. These derivatives were evaluated against cancer cell lines such as HepG2, HCT-116, and MCF-7. Notably, compound 12d demonstrated potent activity against all three cell lines, with IC50 values of 22.08 μM, 27.13 μM, and 17.12 μM, respectively. Although it is less active than doxorubicin, compound 12d serves as a template for future design and optimization of more potent analogs .

DNA Binding Affinities

Compound 12d also exhibited high DNA-binding affinity, intercalating DNA with an IC50 value of 35.33 μM—comparable to doxorubicin (31.27 μM). Other derivatives, such as 12a and 10c, also displayed good DNA-binding affinities. These findings suggest potential applications in targeted cancer therapy .

Mesoionic Triazolones

The compound’s structure has facilitated the synthesis of unprecedented mesoionic triazolones via a formal [3+2] cycloaddition. This discovery opens up new avenues for designing functional materials with unique properties .

c-Met Kinase Inhibition

Certain derivatives of this compound were evaluated for their inhibitory activity against c-Met kinase. Among them, compound 22i showed promising potential. Further exploration of its kinase inhibition properties could lead to novel drug candidates .

Photodynamic Therapy (PDT)

The compound’s photochemical properties may find applications in PDT—a non-invasive cancer treatment that utilizes light-activated compounds. Researchers could explore its potential as a photosensitizer for PDT.

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

It’s worth noting that similar compounds have been found to intercalate dna . Intercalation is a process where a molecule inserts itself between the base pairs in DNA. This can disrupt the DNA’s normal function and lead to changes in gene expression.

Biochemical Pathways

C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt and mapk pathways . These pathways regulate cell growth, survival, and migration.

Result of Action

Similar compounds have shown antitumor activity against various cancer cell lines . This suggests that this compound could potentially have similar effects.

Action Environment

The action, efficacy, and stability of this compound would be influenced by various environmental factors, including temperature, pH, and the presence of other molecules. For example, similar compounds have been found to be thermally stable .

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O2/c22-17-8-6-15(7-9-17)14-19(28)23-12-13-29-20-11-10-18-24-25-21(27(18)26-20)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMXYMKFQLCGCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2460644.png)

![2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2460646.png)

![2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2460652.png)

![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide](/img/structure/B2460655.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2460659.png)

![4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2460664.png)